N-acetilsuccinimida

Descripción general

Descripción

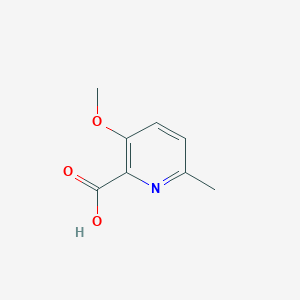

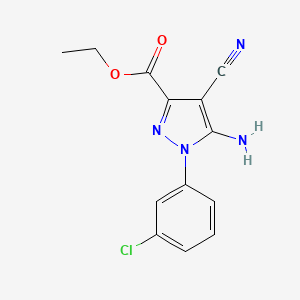

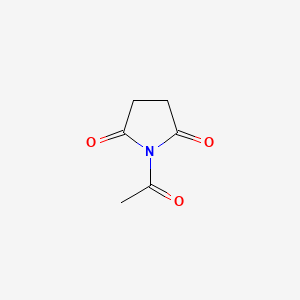

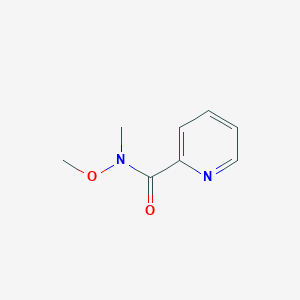

N-acetylsuccinimide is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-acetylsuccinimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-acetylsuccinimide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Moléculas Bioactivas

La N-acetilsuccinimida se utiliza en la síntesis de diversas moléculas bioactivas debido a su reactividad y capacidad para formar intermediarios estables. Desempeña un papel crucial en la formación de la chalcona succinimidil, que es importante en la química medicinal para crear compuestos terapéuticos con propiedades analgésicas, antitumorales y citostáticas .

Aplicaciones Farmacéuticas

Como derivado de las succinimidas, la this compound exhibe una gama de actividades biológicas. Se ha encontrado que posee propiedades farmacéuticas como ser un depresor del sistema nervioso central, analgésico y tener actividades antitumorales. Esto la convierte en un compuesto valioso en el desarrollo de nuevos fármacos .

Modificación de Proteínas

Los derivados de la this compound, particularmente las N-acilsuccinimidas, muestran potencial como agentes acilantes para proteínas. Su naturaleza soluble, hidrólisis lenta y naturaleza reactiva las hacen adecuadas para su uso en soluciones de ácidos débiles, facilitando así los procesos de modificación de proteínas .

Síntesis Química y Reactividad

El compuesto se utiliza en síntesis química, ya que se puede preparar a partir del ácido succínico utilizando condiciones establecidas. Su reactividad permite la creación de una variedad de succinimidas sustituidas, que son importantes en la síntesis de compuestos biológicamente activos .

Investigación sobre el Envejecimiento y las Enfermedades

La investigación ha demostrado que la this compound juega un papel en la isomerización de los residuos de ácido aspártico, lo cual está asociado con enfermedades relacionadas con la edad como las cataratas y la enfermedad de Alzheimer. Comprender sus mecanismos puede contribuir al desarrollo de tratamientos para estas afecciones .

Química Analítica

En química analítica, la this compound se puede utilizar como precursor para la síntesis de moléculas más complejas. Su reactividad predecible la convierte en un estándar útil en varios métodos analíticos, lo que ayuda a la medición precisa y la identificación de sustancias .

Mecanismo De Acción

Target of Action

N-acetylsuccinimide is a chemical modifier that primarily targets amino acid residues in proteins, specifically arginine and lysine . These residues play crucial roles in protein structure and function, including enzyme activity and protein-protein interactions.

Mode of Action

N-acetylsuccinimide interacts with its targets by modifying the side chains of arginine and lysine residues . This modification can alter the protein’s overall structure and function. For instance, it has been shown to inhibit the ferredoxin-linked activity of the enzyme nitrite reductase .

Biochemical Pathways

The primary biochemical pathway affected by N-acetylsuccinimide involves the enzyme nitrite reductase . This enzyme is part of the nitrite assimilation pathway in photosynthetic organisms, which includes the reduction of nitrate to nitrite, the reduction of nitrite to ammonia, and the reductive transfer of an amido-group from one molecule of glutamine to one molecule of 2-oxoglutarate to form 2 molecules of glutamate .

Pharmacokinetics

It is known that the compound can cross biological membranes , which suggests that it may have good bioavailability

Result of Action

The modification of arginine and lysine residues by N-acetylsuccinimide can result in significant changes in protein function. For example, it has been shown to inhibit the activity of the enzyme nitrite reductase when interacting with ferredoxin . This could potentially impact the nitrite assimilation pathway and the overall nitrogen metabolism in photosynthetic organisms.

Análisis Bioquímico

Biochemical Properties

N-acetylsuccinimide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as nitrite reductase, where it has been shown to affect the enzyme’s activity . The interaction between N-acetylsuccinimide and nitrite reductase involves the binding of N-acetylsuccinimide to specific sites on the enzyme, leading to changes in the enzyme’s conformation and activity. Additionally, N-acetylsuccinimide can interact with other proteins and biomolecules, influencing their function and stability.

Molecular Mechanism

The molecular mechanism of N-acetylsuccinimide involves its binding interactions with biomolecules. N-acetylsuccinimide can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, the binding of N-acetylsuccinimide to nitrite reductase results in the inhibition of the enzyme’s activity . This inhibition is due to the conformational changes induced by the binding of N-acetylsuccinimide, which affects the enzyme’s active site and its ability to catalyze reactions. Additionally, N-acetylsuccinimide can influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

N-acetylsuccinimide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect the activity of enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, N-acetylsuccinimide can inhibit the activity of nitrite reductase, thereby affecting the reduction of nitrite to ammonia . This interaction can have downstream effects on other metabolic pathways and the overall metabolic state of the cell.

Propiedades

IUPAC Name |

1-acetylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLBOBPOIZROJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466429 | |

| Record name | N-acetylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-06-3 | |

| Record name | N-acetylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)